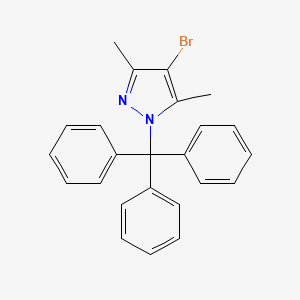

4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1-tritylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2/c1-18-23(25)19(2)27(26-18)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFKJANHGULTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40843458 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40843458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919802-98-5 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919802-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40843458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3,5 Dimethyl 1 Trityl 1h Pyrazole

Precursor Synthesis: Construction of the 3,5-Dimethylpyrazole (B48361) Core

The formation of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry, with both classical and modern methods offering efficient routes to the 3,5-dimethylpyrazole core.

Classical Pyrazole Cycloaddition Reactions

The most traditional and widely employed method for the synthesis of 3,5-dimethylpyrazole is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. rrbdavc.org In the case of 3,5-dimethylpyrazole, the readily available acetylacetone (B45752) (2,4-pentanedione) serves as the 1,3-dicarbonyl component, which reacts with hydrazine. researchgate.netyoutube.com

The reaction is typically carried out by treating hydrazine sulfate (B86663) with aqueous alkali, followed by the addition of acetylacetone. orgsyn.org This method is often preferred over the use of hydrazine hydrate, which can sometimes lead to a violent reaction. orgsyn.org The synthesis is robust, providing good yields of the desired product. youtube.com The general scheme for this classical synthesis is a cornerstone of heterocyclic chemistry education and practice. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Features |

| Acetylacetone | Hydrazine (or its salts) | 3,5-Dimethylpyrazole | High yield, well-established, potential for vigorous reaction with hydrazine hydrate. orgsyn.org |

Modern Approaches to Pyrazole Ring Formation

While the classical Knorr synthesis remains prevalent, modern organic chemistry has seen the development of new strategies for pyrazole ring formation, often focusing on milder conditions, greater substrate scope, and novel catalytic systems. researchgate.netchim.it These methods include multicomponent reactions and transition-metal-catalyzed cycloadditions. rsc.orgtandfonline.com

For instance, one-pot, multicomponent approaches have been developed that can efficiently generate highly substituted pyrazoles. rsc.org These reactions often involve the combination of an aldehyde, a ketone, and a hydrazine in the presence of a catalyst. mdpi.com While not always the most direct route to the simple 3,5-dimethylpyrazole, these modern methods showcase the versatility of pyrazole synthesis and can be adapted for the creation of diverse pyrazole libraries. researchgate.netchim.it Other innovative approaches involve the use of diazo compounds in [3+2] cycloaddition reactions with alkynes. chim.it

Regioselective Bromination at the C4 Position of 3,5-Dimethylpyrazole

With the 3,5-dimethylpyrazole core constructed, the next critical step is the selective introduction of a bromine atom at the C4 position. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is generally the most reactive site for such reactions in the absence of strong directing groups at other positions. rrbdavc.orgcdnsciencepub.com

Direct Halogenation Protocols (e.g., N-Bromosuccinimide mediated)

A common and effective method for the regioselective bromination of pyrazoles is the use of N-Bromosuccinimide (NBS). mdpi.com NBS is a convenient and solid source of electrophilic bromine, making it easier to handle than liquid bromine. wikipedia.orgmasterorganicchemistry.com The reaction of 3,5-dimethyl-1H-pyrazole with NBS typically proceeds in high yield to afford 4-bromo-3,5-dimethyl-1H-pyrazole. mdpi.com The reaction can be carried out under mild conditions, often in a solvent like carbon tetrachloride or water, and does not require a catalyst. researchgate.net

The high regioselectivity for the C4 position is a result of the electronic properties of the pyrazole ring. The nitrogen atoms deactivate the adjacent C3 and C5 positions towards electrophilic attack, making the C4 position the most electron-rich and therefore the most susceptible to substitution. cdnsciencepub.com

| Substrate | Reagent | Product | Key Features |

| 3,5-Dimethylpyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-dimethylpyrazole | High regioselectivity for C4, mild reaction conditions, high yield. mdpi.comresearchgate.net |

Electrochemical Bromination Techniques

An alternative and environmentally benign approach to the bromination of pyrazoles is through electrochemical methods. osi.lvingentaconnect.com Electrochemical bromination involves the in-situ generation of the brominating species (Br₂) from a bromide salt (e.g., KX) through anodic oxidation. ingentaconnect.comresearchgate.net This method avoids the use of hazardous brominating agents. researchgate.net

Studies have shown that the electrochemical bromination of N-unsubstituted and N-alkylpyrazoles can be performed efficiently. osi.lv The product yield and composition can be influenced by the substitution at the N-1 position. osi.lv This technique offers a green alternative to traditional chemical methods for the synthesis of 4-bromopyrazoles. rsc.org

Mechanistic Pathways of C4-Bromination

The bromination of pyrazole at the C4 position proceeds through a standard electrophilic aromatic substitution mechanism. The electrophile, typically Br⁺ (or a polarized bromine species), is attacked by the electron-rich C4 position of the pyrazole ring. rrbdavc.org This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the regioselectivity of the reaction. Attack at C4 allows for the positive charge to be delocalized without placing it on the already electron-deficient nitrogen atoms, which would be a high-energy situation. reddit.com Finally, a proton is lost from the C4 position to restore the aromaticity of the pyrazole ring, yielding the 4-bromo-substituted product.

In the case of NBS, the reaction can be initiated by the protonation of the NBS carbonyl group by a catalytic amount of acid, making the bromine atom more electrophilic. youtube.com The pyrazole then acts as a nucleophile, attacking the bromine atom.

N1-Protection of Pyrazoles with the Trityl (Triphenylmethyl) Group

The introduction of a trityl (triphenylmethyl) group at the N1 position of the pyrazole ring serves as a crucial step in the synthesis of the target molecule. The bulky nature of the trityl group can influence the reactivity and solubility of the pyrazole derivative, and its successful installation is paramount.

Strategies for Trityl Installation on Pyrazole Nitrogen

The N-tritylation of pyrazoles is typically achieved through the reaction of the pyrazole with a tritylating agent, most commonly trityl chloride (TrCl), in the presence of a base. The base is essential to deprotonate the pyrazole nitrogen, thereby generating a nucleophilic pyrazolate anion that can readily attack the electrophilic trityl cation.

Commonly employed bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N). The choice of base and solvent can significantly impact the reaction efficiency and yield. For instance, strong bases like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often effective in ensuring complete deprotonation of the pyrazole. Milder bases like potassium carbonate or triethylamine may also be used, often requiring longer reaction times or elevated temperatures.

The general reaction is as follows:

| Reactants | Reagents | Product |

|---|

Optimization of Tritylation Conditions for Pyrazole Derivatives

The optimization of tritylation conditions is critical to maximize the yield and purity of the desired N1-trityl-pyrazole product. Several factors must be considered, including the nature of the pyrazole substrate, the choice of base and solvent, the reaction temperature, and the stoichiometry of the reagents.

A study on the N-alkylation of 3,5-dimethyl-1H-pyrazole explored various reaction conditions, which can provide insights into the optimization of N-tritylation. The findings from methylation studies suggest that the combination of a strong base and an appropriate solvent is key. For example, the use of potassium tert-butoxide in THF has been shown to be effective for N-alkylation, achieving good yields. In contrast, weaker bases like potassium carbonate in solvents such as THF or acetone (B3395972) may result in lower or no product formation. The use of DMF as a solvent with bases like sodium carbonate has shown some success, albeit with lower yields compared to stronger base/solvent combinations.

For the bulky trityl group, steric hindrance can be a significant factor. Therefore, reaction conditions may need to be more forcing than those for smaller alkyl groups. This could involve using a stronger base to ensure complete deprotonation, a higher reaction temperature to overcome the activation energy barrier, or a longer reaction time to allow the sterically demanding reaction to proceed to completion.

| Parameter | Condition | Rationale |

| Base | Strong bases (e.g., NaH, KOtBu) are often preferred. | Ensures complete deprotonation of the pyrazole nitrogen, which is crucial for the sterically hindered trityl group. |

| Solvent | Aprotic polar solvents (e.g., DMF, THF) are commonly used. | They effectively dissolve the pyrazole and the base, facilitating the reaction. |

| Temperature | Room temperature to elevated temperatures may be required. | Increased temperature can help overcome the steric hindrance associated with the bulky trityl group. |

| Stoichiometry | A slight excess of the tritylating agent and base may be used. | This can help to drive the reaction to completion. |

Integrated Synthetic Pathways to 4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound: a sequential pathway involving bromination followed by N-tritylation, and the reverse sequence of N-tritylation followed by bromination. The feasibility of each approach depends on the reactivity of the intermediates and the potential for side reactions.

Sequential Bromination-then-N-Tritylation Approaches

This synthetic strategy first involves the bromination of 3,5-dimethyl-1H-pyrazole to yield 4-bromo-3,5-dimethyl-1H-pyrazole. This intermediate is commercially available or can be synthesized by treating 3,5-dimethyl-1H-pyrazole with a suitable brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of pyrazoles at the C4 position.

The subsequent step is the N-tritylation of the resulting 4-bromo-3,5-dimethyl-1H-pyrazole. This reaction would follow the general principles of N-alkylation, where the bromo-substituted pyrazole is treated with trityl chloride in the presence of a base. The electron-withdrawing nature of the bromine atom at the C4 position might slightly increase the acidity of the N-H proton, potentially facilitating its removal by the base.

| Step | Reaction | Reagents |

| 1 | Bromination of 3,5-dimethyl-1H-pyrazole | N-Bromosuccinimide (NBS) |

| 2 | N-Tritylation of 4-bromo-3,5-dimethyl-1H-pyrazole | Trityl chloride (TrCl), Base (e.g., NaH) |

Sequential N-Tritylation-then-C4-Bromination Approaches

In this alternative pathway, the first step is the N-tritylation of 3,5-dimethyl-1H-pyrazole to form 1-trityl-3,5-dimethyl-1H-pyrazole. The reaction conditions for this step would be similar to those described in section 2.3.2.

The second step involves the regioselective bromination of the N-tritylated pyrazole at the C4 position. The presence of the bulky trityl group at the N1 position is expected to direct the incoming electrophile (bromine) to the C4 position, as the N1 and N2 positions are blocked and the C3 and C5 positions are sterically hindered. N-Bromosuccinimide (NBS) would be a suitable reagent for this transformation, likely carried out in a solvent like chloroform.

| Step | Reaction | Reagents |

| 1 | N-Tritylation of 3,5-dimethyl-1H-pyrazole | Trityl chloride (TrCl), Base (e.g., NaH) |

| 2 | C4-Bromination of 1-trityl-3,5-dimethyl-1H-pyrazole | N-Bromosuccinimide (NBS) |

Development of One-Pot or Multi-Component Synthetic Sequences

While specific one-pot or multi-component syntheses for this compound are not extensively documented in the literature, the principles of such reactions can be applied to this target. For instance, a one-pot synthesis of 4-bromo-N-arylpyrazoles has been reported, involving the reaction of a 1,3-diketone (acetylacetone), an arylhydrazine, and N-bromosaccharin under solvent-free conditions with a solid acid catalyst. jmcs.org.mx

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Bromine Site

The C(sp²)-Br bond at the 4-position of the pyrazole ring is amenable to oxidative addition by low-valent transition metal complexes, initiating catalytic cycles that lead to the formation of new bonds. Palladium catalysts, in particular, have been extensively utilized for this purpose, offering a broad scope of transformations.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, allowing for the precise and efficient construction of complex molecular architectures under relatively mild conditions. For this compound, these methods provide reliable pathways to arylated, vinylated, alkynylated, and aminated pyrazole derivatives.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. rsc.orgresearchgate.net While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of the 4-bromopyrazole core is well-established. nih.gov The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. The trityl group is expected to remain stable under these conditions. The coupling of unprotected 4-bromopyrazole with various arylboronic acids demonstrates the feasibility of this transformation, affording 4-arylpyrazoles in good to very good yields. nih.gov The choice of ligand, base, and solvent is crucial for achieving high efficiency.

Table 1: Representative Suzuki-Miyaura Coupling of 4-Bromopyrazole with Arylboronic Acids (Data adapted from related 4-bromopyrazole systems)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 86 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 81 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 |

| 4 | 3-Thienylboronic acid | XPhos Pd G2 (3.5) | K₃PO₄ | Dioxane/H₂O | 61 |

This table illustrates typical conditions and yields for the Suzuki-Miyaura reaction on a core 4-bromopyrazole scaffold to indicate the expected reactivity. nih.gov

The Heck-Mizoroki reaction facilitates the formation of a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.org This palladium-catalyzed process typically involves a Pd(0) catalyst, a phosphine ligand or N-heterocyclic carbene (NHC), and a base to neutralize the hydrogen halide generated during the reaction. The reaction proceeds with high trans selectivity. organic-chemistry.org The application of the Heck reaction to 4-halopyrazoles has been reported, demonstrating the viability of functionalizing the C4 position. For instance, 4-iodo-1H-pyrazoles have been successfully coupled with various alkenes. acs.org The analogous reaction with this compound would be expected to yield 4-vinyl-substituted pyrazoles, which are valuable intermediates for further synthetic transformations.

Table 2: Representative Heck-Mizoroki Reaction of Related 4-Halopyrazoles with Alkenes (Data adapted from related 4-halopyrazole systems)

| Entry | Halopyrazole | Alkene | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Iodo-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ (5) / PPh₃ (10) | Et₃N | DMF | 78 |

| 2 | 4-Iodo-1H-pyrazole | Styrene | Pd(OAc)₂ (5) / PPh₃ (10) | Et₃N | DMF | 72 |

| 3 | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)₂ | Et₃N | DMF | Good |

This table shows examples of the Heck reaction on related pyrazole substrates to demonstrate the potential for C-C bond formation at the C4 position. acs.orgresearchgate.net

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. scirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This reaction has been successfully applied to 4-bromopyrazole derivatives, including those with substitution patterns similar to the target compound. For example, the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has been optimized, indicating that the 4-bromo position on a substituted pyrazole ring is reactive under these conditions. researchgate.net The resulting 4-alkynylpyrazoles are important structural motifs in medicinal chemistry and materials science.

Table 3: Optimization of Sonogashira Coupling of a 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (Data adapted from a closely related pyrazole system)

| Entry | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (5) | - | CuI (10) | Et₃N | THF | 60 | 65 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | CuI (10) | Et₃N | DMF | 80 | 78 |

| 3 | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | Toluene | 90 | 85 |

| 4 | Pd(PPh₃)₂Cl₂ (5) | - | CuI (10) | DIPA | MeCN | 80 | 92 |

This table demonstrates the optimization of reaction conditions for a Sonogashira coupling on a pyrazole substrate structurally similar to this compound. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing an amine with an aryl halide. acs.orgnih.gov This reaction has been investigated for C4-amination on the closely related 4-bromo-1-trityl-1H-pyrazole. Studies show that a Pd(dba)₂ catalyst paired with the bulky, electron-rich phosphine ligand tBuDavePhos effectively catalyzes the C-N coupling. nih.gov The reaction proceeds smoothly with aryl or bulky amines that lack β-hydrogen atoms. However, for cyclic amines or alkylamines that do possess β-hydrogens, the reaction gives low yields, likely due to competing β-hydride elimination from the palladium-amido intermediate. nih.gov

Table 4: Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with Various Amines (Data adapted from the 3,5-unsubstituted pyrazole system)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO | Xylene | 60 |

| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO | Xylene | 67 |

| 3 | Pyrrolidine (B122466) | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO | Xylene | 7 |

| 4 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO | Xylene | 85 |

| 5 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO | Xylene | 91 |

This table summarizes the results of the palladium-catalyzed amination of 4-bromo-1-trityl-1H-pyrazole, showing the substrate scope with respect to the amine coupling partner. nih.gov

Copper-catalyzed reactions provide a valuable alternative to palladium-based methodologies, often exhibiting complementary reactivity. In the context of C4-functionalization of the pyrazole scaffold, copper catalysis has proven particularly effective for C-N bond formation, especially in cases where palladium catalysis is inefficient.

Research has shown that while palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-1-trityl-1H-pyrazole is not suitable for alkylamines bearing β-hydrogens, a copper(I)-catalyzed protocol can be successfully employed. nih.gov For these transformations, the more reactive 4-iodo-1-trityl-1H-pyrazole is typically used as the substrate. The CuI-mediated C-N coupling is effective for various alkylamines, including those that yielded poor results under palladium catalysis. This highlights the complementary nature of the two catalytic systems, where copper is favorable for alkylamines with β-hydrogens and palladium is superior for aromatic and bulky amines lacking β-hydrogens. nih.gov This approach provides a robust strategy for the synthesis of a diverse range of 4-aminopyrazole derivatives.

Copper-Catalyzed Transformations

C-N Coupling Reactions

Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for the amination of 4-halopyrazoles. researchgate.netnih.govwikipedia.orglibretexts.org The choice of catalyst system is crucial and often depends on the nature of the amine coupling partner.

For 4-Bromo-1-tritylpyrazole, palladium-catalyzed reactions have been shown to be particularly effective for coupling with aryl or bulky alkylamines that lack β-hydrogen atoms. researchgate.netnih.govresearchgate.net In a study investigating the alkylamination of 4-halo-1H-1-tritylpyrazoles, the Pd(dba)₂/tBuDavePhos system was found to be efficient. nih.gov The use of 4-Bromo-1-tritylpyrazole as a substrate was more effective than its 4-iodo or 4-chloro counterparts in these palladium-catalyzed reactions. nih.gov However, for alkylamines that possess β-hydrogen atoms, palladium catalysis often results in low yields, likely due to competing β-elimination. researchgate.netnih.gov In these cases, a switch to a copper(I)-catalyzed system with a 4-iodo-1H-1-tritylpyrazole substrate is more favorable. researchgate.netnih.govresearchgate.net

Table 1: Buchwald-Hartwig Coupling of 4-Bromo-1H-1-tritylpyrazole with Various Amines. nih.gov

| Entry | Amine | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| 1 | Piperidine | Pd(dba)₂ / tBuDavePhos | 60 |

| 2 | Morpholine | Pd(dba)₂ / tBuDavePhos | 67 |

| 3 | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | 7 |

| 4 | Allylamine | Pd(dba)₂ / tBuDavePhos | 6 |

| 5 | Benzylamine | Pd(dba)₂ / tBuDavePhos | 74 |

Reaction conditions: Substrate (1 eq), Amine (1.1-2.0 eq), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), K-O-t-Bu (2.0 eq), Xylene, Microwave 160 °C, 10 min.

Cycloaddition Reactions (e.g., with sydnones and alkynes involving bromopyrazoles)

While direct cycloaddition reactions with this compound are not extensively documented, the broader class of bromopyrazoles and related mesoionic compounds like sydnones are key participants in cycloaddition chemistry to form substituted pyrazoles. acs.orgnih.gov The 1,3-dipolar cycloaddition of sydnones with alkynes is a well-established method for pyrazole synthesis. mdpi.com This reaction proceeds via a cycloaddition/cycloreversion process, with the evolution of carbon dioxide to yield the aromatic pyrazole ring. nih.gov

Copper-catalyzed cycloaddition of alkynes with 4-bromosydnones offers a regioselective route to a variety of bromopyrazoles. acs.org These resulting bromopyrazoles can then undergo further functionalization through palladium-catalyzed cross-coupling reactions. acs.org Similarly, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes can be catalyzed by copper(I) to specifically yield 1,4-disubstituted 1,2,3-triazoles, a reaction that falls under the "click chemistry" paradigm. organic-chemistry.orgnih.gov Ruthenium catalysts can also be employed to generate 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org These methodologies highlight the utility of halogenated precursors in building complex heterocyclic systems through cycloaddition pathways.

Other Metal-Mediated Cross-Coupling Strategies

Beyond C-N coupling, the C4-bromo moiety serves as a handle for various carbon-carbon bond-forming reactions, significantly enhancing the molecular complexity of the pyrazole core.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the bromopyrazole with an organoboron reagent, typically a boronic acid or ester. researchgate.net It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. rsc.orgnih.govnih.gov The reaction generally employs a palladium catalyst such as Pd(PPh₃)₄ or systems involving precatalysts like XPhos Pd G2, along with a base like K₂CO₃ or K₃PO₄. researchgate.netrsc.orgnih.gov The Suzuki-Miyaura coupling is widely used for its broad functional group tolerance and relatively mild reaction conditions. nih.gov

Sonogashira Coupling : This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the bromopyrazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgresearchgate.net This method is invaluable for synthesizing alkynylated pyrazoles, which are important precursors for other heterocycles and complex molecules. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Stille Coupling : The Stille reaction involves the palladium-catalyzed coupling of the bromopyrazole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.org A significant drawback is the toxicity of the tin reagents. organic-chemistry.org The choice of catalyst and reaction conditions can influence the chemoselectivity when other reactive sites, such as a triflate group, are present in the molecule. nih.gov

Table 2: Overview of C-C Cross-Coupling Strategies for Bromopyrazoles

| Coupling Reaction | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | C(sp²)-C(sp) |

Electrophilic and Nucleophilic Reactivity Profiles of the Pyrazole Ring System

Nucleophilic Displacement of Bromine

The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic displacement, primarily through metal-catalyzed pathways as detailed in the cross-coupling sections above. smolecule.com Direct nucleophilic aromatic substitution (SNAr) is generally difficult for unactivated aryl halides and typically requires harsh conditions or strong electron-withdrawing groups on the ring, which are not present in this compound. Therefore, the most effective strategy for displacing the bromine with nucleophiles such as amines, alcohols, or carbon nucleophiles involves transition metal catalysis. nih.govbeilstein-journals.org

Reactivity at the C3 and C5 Methyl Groups

The methyl groups at the C3 and C5 positions of the pyrazole ring are generally less reactive than the C4-bromo position. wikipedia.org The pyrazole ring itself is an electron-rich aromatic system, which does not strongly activate the methyl groups for deprotonation. However, under specific conditions, these methyl groups could potentially undergo reactions typical of aryl methyl groups, such as free-radical halogenation or oxidation, although such reactivity is secondary to the functionalization at the C4 position. The primary role of the 3,5-dimethylpyrazole core is as a stable heterocyclic scaffold and as a ligand in coordination chemistry. researchgate.netchemicalbook.com

N1-Deprotection and Subsequent Derivatization

The trityl (triphenylmethyl) group is a bulky acid-labile protecting group. Its removal from the N1 position of the pyrazole ring is typically achieved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an alcohol or dioxane. This deprotection step unmasks the N-H functionality of the pyrazole.

Once deprotected, the resulting 4-bromo-3,5-dimethyl-1H-pyrazole can be further derivatized at the N1 position. The pyrazole nitrogen is nucleophilic and can react with various electrophiles. Common derivatization reactions include:

N-Alkylation : Reaction with alkyl halides or sulfates in the presence of a base (e.g., K₂CO₃, NaH) to introduce alkyl substituents.

N-Acylation : Treatment with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to form N-acylpyrazoles.

N-Arylation : Copper- or palladium-catalyzed coupling with aryl halides (Ullmann or Buchwald-Hartwig type reactions) can be used to introduce aryl groups at the N1 position.

This deprotection-derivatization sequence allows for the synthesis of a diverse library of N1-substituted pyrazoles from the common this compound intermediate.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms in Bromopyrazole Functionalization

The functionalization of the 4-bromopyrazole core is a critical aspect of synthesizing a diverse range of pyrazole-containing compounds. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and achieving desired product selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involving a bromopyrazole typically follows a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. illinois.edumit.edumdpi.com

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 4-bromopyrazole to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) species. The reactivity of the bromopyrazole in this step can be influenced by the steric and electronic properties of the substituents on the pyrazole (B372694) ring. illinois.edu For instance, the bulky trityl group at the N1 position can influence the approach of the palladium catalyst.

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron, organozinc, or organotin compound). This step involves the transfer of an organic group from the organometallic reagent to the palladium center, displacing the bromide. The efficiency of this step is often dependent on the nature of the organometallic reagent and the presence of additives. researchgate.netuzh.ch

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination can be influenced by the electronic properties of the ligands on the palladium catalyst. mit.edu

A thorough investigation combining kinetic analysis, isolation of catalytic intermediates, and computational methods can provide deep insights into the specific mechanism of palladium-catalyzed cross-coupling reactions of bromotetrazines with boronic acids. uzh.ch

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the bromopyrazole to form a Pd(II) intermediate. |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) center. |

| Reductive Elimination | The coupled organic groups are eliminated from the Pd(II) center, forming the product and regenerating the Pd(0) catalyst. |

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-catalyzed transformations. These reactions can proceed through various mechanisms, often involving radical pathways or organocopper intermediates. The diversity of copper's oxidation states allows it to participate in both one- and two-electron transfer processes. beilstein-journals.org

In the context of N-arylation or N-alkylation of pyrazoles, copper-catalyzed reactions, such as the Ullmann condensation, are prominent. Mechanistic studies of photoinduced, copper-catalyzed coupling of carbazole (B46965) with alkyl bromides suggest that the catalytically dominant pathway can proceed from the excited state of the nucleophile, generating a radical intermediate. nih.gov The cross-coupling of these radicals is then mediated by copper.

Copper can also catalyze aerobic oxidation reactions. nih.gov For instance, copper complexes formed in situ with pyrazole-based ligands have shown catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The mechanism of copper-catalyzed reactions of N-monosubstituted hydrazones with carbon tetrabromide has been investigated, revealing the generation of aryl radicals during the fragmentation of the hydrazone. mdpi.com

The synthesis of the pyrazole core itself, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, has been the subject of mechanistic scrutiny. The Knorr pyrazole synthesis is a classic example. rsc.orgdergipark.org.tr

Kinetic studies of the reaction between phenylhydrazine (B124118) and 1,3-diketones have revealed unexpectedly complex reaction pathways. rsc.org These studies, supported by spectroscopic and mass spectrometry data, have led to the development of microkinetic models that provide new insights into the mechanism, including the possibility of autocatalysis and the involvement of previously unobserved reaction intermediates. The dehydration of a hydroxylpyrazolidine intermediate is generally considered the rate-determining step under neutral pH conditions. rsc.org

The regioselectivity of the Knorr synthesis, particularly with unsymmetrical 1,3-diketones, is influenced by factors such as pH, solvent, and the electronic and steric characteristics of the substituents. rsc.org DFT calculations have been employed to predict and rationalize the observed regioselectivity in pyrazole synthesis. researchgate.net

Computational Chemistry Applications in Pyrazole Research

Computational chemistry has become an indispensable tool for investigating the structure, reactivity, and properties of pyrazole derivatives at the molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems.

In the context of pyrazole chemistry, DFT calculations have been used to:

Predict Reaction Pathways: DFT can be used to model the potential energy surfaces of reactions, allowing for the identification of transition states and the determination of activation energies. This information helps in understanding and predicting the most favorable reaction pathways. researchgate.net

Investigate Tautomeric Equilibria: For pyrazoles that can exist in different tautomeric forms, DFT calculations can predict their relative stabilities in the gas phase and in solution. nih.gov

Rationalize Regioselectivity: By calculating properties such as atomic charges and frontier molecular orbital energies, DFT can help explain the regioselectivity observed in reactions such as N-alkylation or electrophilic substitution. nih.gov For example, DFT calculations at the B3LYP/6-31G**(d) level have been used to investigate the electron density on the ring-nitrogen atoms to understand regioselective synthesis of N1 substituted pyrazoles. nih.gov

Elucidate Reaction Mechanisms: DFT studies can provide detailed insights into the mechanisms of various reactions, including cycloadditions and transition metal-catalyzed couplings. researchgate.netacs.orgnih.gov

Table 2: Applications of DFT in Pyrazole Research

| Application | Description |

| Reaction Pathway Prediction | Modeling potential energy surfaces to identify transition states and determine activation energies. |

| Tautomer Stability | Calculating the relative energies of different tautomeric forms. |

| Regioselectivity Rationalization | Analyzing electronic properties like atomic charges and frontier orbitals. |

| Mechanism Elucidation | Providing detailed insights into the step-by-step processes of chemical reactions. |

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes and conformational landscapes of molecules. mdpi.com

For a molecule like this compound, which possesses a bulky and flexible trityl group, conformational analysis is crucial. MD simulations can be employed to:

Explore Conformational Space: Identify the low-energy conformations of the molecule and the barriers between them. The orientation of the trityl group relative to the pyrazole ring can significantly impact its reactivity and intermolecular interactions.

Study Solvation Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent influences its conformation and dynamics. researchgate.net

Investigate Intermolecular Interactions: Model the interactions of the pyrazole derivative with other molecules, such as receptors or catalysts, to understand binding modes and specificities. nih.govresearchgate.netnih.gov

The combination of DFT calculations and MD simulations provides a comprehensive theoretical framework for understanding the structure, reactivity, and dynamics of this compound and related compounds.

Quantitative Structure-Reactivity Relationships (QSAR) in Pyrazole Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies are pivotal in modern chemistry for establishing mathematical models that correlate the chemical structure of compounds with their reactivity. researchgate.net For pyrazole derivatives, including structurally complex molecules like this compound, QSAR provides a predictive framework to understand and estimate their chemical behavior based on molecular descriptors. researchgate.net These descriptors are numerical representations of molecular properties, categorized as electronic, steric, hydrophobic, and topological, among others.

The core principle of QSAR in the context of pyrazole reactivity lies in the hypothesis that the structural and electronic attributes of the pyrazole ring and its substituents dictate its reactivity. For a compound such as this compound, key structural features would include the electronic influence of the bromine atom at the C4 position, the steric and electronic effects of the two methyl groups at C3 and C5, and the significant steric bulk of the trityl group at the N1 position.

Descriptor-Based Reactivity Models

In developing QSAR models for pyrazole derivatives, a range of descriptors are calculated and correlated with experimentally determined reactivity data. hilarispublisher.com These models are often generated using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. hilarispublisher.com

Electronic Descriptors: These parameters quantify the electronic aspects of the molecule. For pyrazoles, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govsemanticscholar.org The presence of the electron-withdrawing bromine atom in this compound would significantly influence the electron density distribution in the pyrazole ring, affecting its LUMO energy and susceptibility to nucleophilic attack.

Steric Descriptors: These descriptors account for the size and shape of the molecule. The trityl group in this compound is exceptionally bulky and would be a dominant factor in any QSAR model. Descriptors like molar refractivity and molecular volume would be critical in quantifying its steric hindrance, which can impact the accessibility of reactive sites on the pyrazole core.

Predictive Modeling and Applications

QSAR models, once validated, serve as powerful predictive tools. For instance, a validated QSAR model for the reactivity of brominated pyrazoles could predict the reaction rates or equilibrium constants for a series of related compounds without the need for extensive experimental work. These studies often involve developing models with good predictive ability, as indicated by statistical parameters like the coefficient of determination (r²) and cross-validation coefficient (q²). msjonline.org

A hypothetical QSAR study on a series of substituted pyrazoles might yield a regression equation that links reactivity to specific descriptors. For example, a study on the electrophilic substitution reactivity of pyrazoles might find a strong correlation with the calculated charge on the C4 carbon and a steric parameter for the N1 substituent.

Below is an illustrative data table showcasing the types of descriptors that would be used in a QSAR study of pyrazole derivatives and their hypothetical values for a series of compounds.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Molar Volume (ų) | LogP | Predicted Reactivity (log k) |

| 1 | -H | -6.2 | -0.5 | 80 | 1.2 | 2.5 |

| 2 | -CH₃ | -6.1 | -0.4 | 95 | 1.7 | 2.8 |

| 3 | -Br | -6.4 | -0.8 | 90 | 2.0 | 2.1 |

| 4 | -NO₂ | -6.8 | -1.5 | 92 | 1.5 | 1.5 |

| 5 | -Trityl | -6.0 | -0.3 | 250 | 5.5 | 3.2 |

This table is interactive and for illustrative purposes. The values are hypothetical and serve to demonstrate the parameters involved in a QSAR study.

Computational chemistry plays a significant role in generating the descriptors used in QSAR studies. eurasianjournals.com Methods like Density Functional Theory (DFT) are employed to calculate electronic properties and optimize molecular geometries, providing the foundational data for building robust QSAR models. researchgate.netresearchgate.net These computational approaches allow for the systematic investigation of a wide range of pyrazole derivatives, facilitating the rational design of new compounds with desired reactivity profiles. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton, carbon, and nitrogen environments within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the spectrum is simplified by the absence of a proton at the C4 position of the pyrazole (B372694) ring, which is substituted with a bromine atom. The large trityl (triphenylmethyl) group, while sterically demanding, protects the N1 position and prevents the tautomerism often seen in N-unsubstituted pyrazoles.

The key features of the ¹H NMR spectrum are the signals corresponding to the two methyl groups at the C3 and C5 positions of the pyrazole ring and the protons of the three phenyl rings of the trityl group. Due to the steric hindrance and resulting restricted rotation around the N1-C(trityl) bond, the two methyl groups may exhibit slightly different chemical shifts. The fifteen protons of the trityl group's phenyl rings typically appear as a complex multiplet in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.10 - 7.35 | m | 15H | Ar-H (Trityl) |

| ~2.21 | s | 3H | CH₃ (C5) |

| ~1.95 | s | 3H | CH₃ (C3) |

(Note: Data are representative and based on analysis of structurally similar compounds in CDCl₃ at 400 MHz)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal. The spectrum is expected to show signals for the three distinct carbons of the pyrazole ring (C3, C4, and C5), the two methyl carbons, the quaternary carbon of the trityl group, and the carbons of the phenyl rings. The brominated C4 carbon is typically observed at a significantly upfield (lower ppm) chemical shift compared to the other pyrazole ring carbons. The large trityl group gives rise to four signals: one for the quaternary carbon, and three for the ipso, ortho/meta, and para carbons of the three equivalent phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~148.5 | C5 (Pyrazole) |

| ~144.1 | C3 (Pyrazole) |

| ~142.0 | ipso-C (Trityl) |

| ~129.8 | ortho/meta-C (Trityl) |

| ~128.0 | para-C (Trityl) |

| ~94.2 | C4-Br (Pyrazole) |

| ~78.5 | Quaternary C (Trityl) |

| ~13.8 | CH₃ (C5) |

| ~11.5 | CH₃ (C3) |

(Note: Data are representative and based on analysis of structurally similar compounds in CDCl₃ at 100 MHz)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of the nitrogen atoms within a molecule. For pyrazole derivatives, ¹⁵N NMR is particularly useful for distinguishing between the "pyrrole-like" nitrogen (N1) and the "pyridine-like" nitrogen (N2). mdpi.com In this compound, the N1 atom is bonded to the bulky trityl group, resulting in a significantly different chemical environment compared to the N2 atom, which is part of a C=N double bond within the ring. This leads to two well-resolved signals, confirming the N-substituted nature of the pyrazole ring. mdpi.com

Table 3: ¹⁵N NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ -120 | N2 (Pyridine-like) |

| ~ -188 | N1 (Pyrrole-like, Trityl-substituted) |

(Note: Data are estimated based on published values for N-substituted pyrazoles.) mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily show correlations within the aromatic protons of the trityl group, helping to analyze the complex multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~2.21 ppm to its attached methyl carbon at ~13.8 ppm, and the signal at ~1.95 ppm to the carbon at ~11.5 ppm. It would also correlate the aromatic protons to their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting different parts of the molecule. Key expected correlations include those from the methyl protons (at C3 and C5) to the pyrazole ring carbons (C3, C4, and C5), and from the trityl aromatic protons to the quaternary trityl carbon. These correlations provide definitive proof of the connectivity between the dimethylpyrazole core and the N1-trityl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm its elemental composition (C₂₄H₂₁BrN₂).

The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a pair of signals of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides further structural confirmation. A dominant fragmentation pathway for N-trityl compounds is the cleavage of the N-C bond to form the highly stable trityl cation ([C(C₆H₅)₃]⁺), which would be expected to be the base peak in the spectrum.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Relative Intensity | Assignment |

|---|---|---|

| 416/418 | Moderate | [M]⁺ (Molecular Ion, C₂₄H₂₁⁷⁹/⁸¹BrN₂) |

| 243 | High (Base Peak) | [C(C₆H₅)₃]⁺ (Trityl cation) |

| 173/175 | Moderate | [M - C(C₆H₅)₃]⁺ (4-Bromo-3,5-dimethylpyrazole radical cation) |

| 165 | Moderate | [C₁₃H₉]⁺ (Fluorenyl cation, from rearrangement of trityl) |

(Note: Fragmentation patterns are predicted based on established principles of mass spectrometry.)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations from the trityl group would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyrazole and phenyl rings would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretch would be expected in the fingerprint region, typically at lower wavenumbers (500-650 cm⁻¹).

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic (Trityl) |

| 2920 - 2980 | C-H Stretch | Aliphatic (CH₃) |

| 1595, 1490, 1445 | C=C, C=N Stretch | Aromatic/Pyrazole Ring |

| ~1375 | C-H Bend | CH₃ |

| 500 - 650 | C-Br Stretch | Bromoalkane |

(Note: Frequencies are typical ranges for the specified functional groups.)

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For organic molecules such as this compound, this technique provides information about the electronic transitions within the molecule, which are influenced by the nature of the chromophores present.

The expected UV-Vis spectrum of this compound would be primarily determined by the electronic systems of the pyrazole ring and the trityl group. The pyrazole ring itself exhibits absorption in the UV region. For the parent pyrazole, a maximal UV absorption cross-section is reported around 203 nm. nih.gov The presence of methyl and bromo substituents on the pyrazole ring is expected to cause a bathochromic (red) shift in the absorption maximum.

A hypothetical data table for the expected UV-Vis absorption maxima is presented below. It is important to note that these are estimated values based on the analysis of related structures, and have not been experimentally verified for this compound.

| Expected Chromophore | Estimated λmax (nm) | Associated Electronic Transition |

| Substituted Pyrazole Ring | ~210-230 | π → π |

| Trityl Group | ~260-280 | π → π |

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of chemical compounds. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method.

Given the nonpolar nature of the trityl group, a reversed-phase HPLC (RP-HPLC) method would likely be effective. In this technique, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The retention of the compound on the column would be primarily governed by hydrophobic interactions between the trityl group and the stationary phase.

The purity of a sample of this compound could be determined by analyzing the chromatogram for the presence of a single major peak. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The method could also be used to separate the target compound from any unreacted starting materials or byproducts from its synthesis.

A hypothetical set of RP-HPLC conditions for the analysis of this compound is presented in the table below. These conditions are based on methods used for other pyrazole derivatives and would require optimization for this specific analyte.

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 254 nm) |

| Injection Volume | 10 µL |

Applications in Complex Molecule Synthesis and Materials Science

Strategic Role as a Versatile Synthetic Building Block

The primary application of 4-bromo-3,5-dimethyl-1-trityl-1H-pyrazole is as a versatile building block in organic synthesis. The trityl (triphenylmethyl) group serves as a bulky and acid-labile protecting group for the pyrazole (B372694) nitrogen. This protection is crucial for two main reasons: it prevents unwanted side reactions at the N-H position during functionalization of the pyrazole ring, and it can direct substitution reactions to other positions. The bulky nature of the trityl group can also provide steric hindrance, influencing the regioselectivity of certain reactions.

The true versatility of this compound is realized through the sequential manipulation of its functional groups. The bromo group at the C4 position can be readily transformed into a variety of other functionalities through cross-coupling reactions. Subsequently, the trityl group can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the N-H proton, which is then available for further derivatization. total-synthesis.comcommonorganicchemistry.comnih.gov This strategic protection and deprotection sequence allows for the synthesis of a wide array of polysubstituted pyrazoles that would be difficult to access through other routes. rsc.org

The C4-bromo substituent is the key handle for introducing molecular diversity. This position is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most important transformations is the Suzuki-Miyaura cross-coupling reaction . While specific studies on this compound are not extensively documented, the analogous 4-bromo-1H-1-tritylpyrazole has been shown to react with various arylboronic acids to furnish 4-aryl-1H-pyrazoles after deprotection. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position of the pyrazole core.

Another key reaction is Buchwald-Hartwig amination . Research on 4-halo-1H-1-tritylpyrazoles has demonstrated that the C4 position can be functionalized with various amines. It has been noted that Pd-catalyzed amination is suitable for aromatic or bulky amines, while Cu(I)-catalyzed reactions are more favorable for alkylamines. mdpi.com This provides a direct route to 4-aminopyrazole derivatives, which are valuable precursors for further synthetic elaborations, including the construction of fused heterocyclic systems.

The reactivity of the C4-bromo group can be leveraged to introduce a variety of substituents, as summarized in the table below.

| Reaction Type | Reagents | Resulting Functionality at C4 |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl or Heteroaryl |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | Amino |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Aryl, Vinyl |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |

This table represents potential transformations based on the known reactivity of brominated pyrazoles.

Following these transformations, the removal of the trityl group under acidic conditions yields the corresponding N-unsubstituted 4-functionalized-3,5-dimethyl-1H-pyrazole, a polyfunctionalized building block ready for further modification.

The functional handles on this compound make it a potential precursor for the synthesis of more complex, fused heterocyclic systems which are prevalent in medicinal chemistry.

Indazoles: A significant application of 4-bromopyrazoles is in the synthesis of the indazole ring system. A palladium-catalyzed oxidative benzannulation reaction between 4-bromopyrazoles and internal alkynes has been developed to construct 1H-indazoles. nih.govresearchgate.net This transformation builds a benzene (B151609) ring onto the pyrazole core, fusing the 4- and 5-positions. By applying this methodology, this compound could serve as a key starting material for substituted indazoles, where the methyl groups would be retained on the pyrazole portion of the final indazole product.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines, another important heterocyclic scaffold, often starts from 5-aminopyrazoles. nih.govresearchgate.net this compound can be converted into the requisite 4-substituted-5-amino-3-methyl-1H-pyrazole intermediate. This would typically involve a sequence of nitration at the 5-position followed by reduction, or a direct amination at an adjacent position after functionalizing the C4-bromo group. The resulting aminopyrazole can then undergo condensation with a 1,3-dicarbonyl compound or a related dielectrophile to construct the fused pyridine (B92270) ring. nih.govresearchgate.net For instance, the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone is a common method to form the pyrazolo[3,4-b]pyridine core. mdpi.com

Contributions to Ligand Design in Organometallic Chemistry and Catalysis

While direct applications of this compound in ligand design are not explicitly reported, its deprotected and functionalized derivatives are highly relevant. The 3,5-dimethylpyrazole (B48361) moiety is a well-established component in a variety of important ligands in coordination chemistry and catalysis. wikipedia.org The N-H proton of the deprotected pyrazole can be readily substituted, allowing for its incorporation into larger ligand frameworks.

For example, 3,5-dimethylpyrazole is the precursor to the widely used tris(pyrazolyl)borate (Tp) ligands. wikipedia.org By first functionalizing the C4 position of this compound and then removing the trityl group, novel C4-substituted 3,5-dimethylpyrazoles can be synthesized. These tailored pyrazoles can then be used to create a new family of substituted Tp ligands with modified steric and electronic properties. These properties are crucial for tuning the catalytic activity of the resulting metal complexes.

Furthermore, the 3,5-dimethylpyrazole unit can be incorporated into multidentate ligands containing other donor atoms, such as thioether functions, to create chelating agents for transition metals. uu.nl The ability to introduce a wide range of substituents at the C4-position via the bromo precursor allows for the systematic modification of ligand properties to optimize performance in catalytic applications.

Advanced Organic Materials Precursors (if applicable to this compound's derivatives)

The application of derivatives of this compound as precursors for advanced organic materials is a speculative but promising area. Polyfunctionalized pyrazoles are of interest in materials science. nih.gov The ability to synthesize 4-aryl or 4-alkynyl substituted pyrazoles through cross-coupling reactions opens up possibilities for creating conjugated systems with interesting photophysical or electronic properties.

For instance, pyrazolo[3,4-b]pyridines, which can be synthesized from precursors derived from the title compound, have been investigated as fluorescent probes. mdpi.com By introducing different aromatic or extended π-systems at the C4-position, it may be possible to tune the emission wavelengths and other optical properties of such materials. The synthesis of novel pyrazole-containing dyes and fluorescent markers could be a potential application. There is also interest in using pyrazole derivatives as building blocks for metal-organic frameworks (MOFs), where the pyrazole units can act as linkers between metal centers. mdpi.com The ability to pre-functionalize the pyrazole at the C4-position offers a route to designing MOFs with specific functionalities within their pores.

Conclusion and Future Research Perspectives

Summary of Current Research Achievements for Brominated Tritylpyrazoles

Research on brominated tritylpyrazoles, including 4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole, has primarily centered on their synthesis and utility as building blocks for more complex molecular architectures. The trityl group serves as a bulky, protecting group for the pyrazole (B372694) nitrogen, which can be crucial in directing subsequent reactions and can be removed under specific conditions.

The synthesis of 4-bromopyrazoles is well-established, often proceeding through the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, followed by bromination. jmcs.org.mxresearchgate.net For instance, the reaction of acetylacetone (B45752) with a hydrazine, followed by bromination with a reagent like N-bromosaccharin, can yield a 4-bromo-3,5-dimethylpyrazole core. jmcs.org.mxresearchgate.net The subsequent introduction of the trityl group is typically achieved via N-alkylation.

A significant achievement in the field is the utilization of these brominated pyrazoles in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position of the pyrazole ring is amenable to reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents and the construction of intricate molecular frameworks. jmcs.org.mx This reactivity is a cornerstone of their utility in synthetic organic chemistry.

Furthermore, advancements have been made in developing one-pot and multicomponent reactions for the synthesis of highly substituted pyrazoles, which can be applied to the synthesis of brominated precursors for tritylpyrazole synthesis. rsc.org These methods offer increased efficiency and reduced waste compared to traditional multi-step syntheses.

Unaddressed Challenges and Opportunities in the Synthesis and Reactivity

Despite the progress, several challenges remain in the synthesis and manipulation of brominated tritylpyrazoles.

Synthesis Challenges:

Regioselectivity: In the synthesis of unsymmetrically substituted pyrazoles, controlling the regioselectivity of the initial cyclocondensation can be challenging.

Harsh Reaction Conditions: Some traditional bromination and N-alkylation methods require harsh conditions, which may not be compatible with sensitive functional groups.

Limited Availability of Starting Materials: The synthesis of complex or uniquely substituted pyrazoles can be hampered by the limited commercial availability of the necessary precursors.

Reactivity Challenges:

Steric Hindrance: The bulky trityl group can sterically hinder reactions at adjacent positions on the pyrazole ring, limiting the scope of possible transformations.

Unexpected Reactivity: The electronic nature of the pyrazole ring, influenced by its substituents, can sometimes lead to unexpected reaction pathways, complicating synthetic design. chemrxiv.org

These challenges, however, present numerous opportunities for future research. The development of milder and more selective brominating agents and N-tritylation methods would be highly beneficial. There is also a significant opportunity for the discovery and development of novel catalytic systems that can overcome the steric hindrance imposed by the trityl group. Furthermore, a deeper investigation into the unexpected reactivity of these compounds could lead to the discovery of novel and useful chemical transformations.

Emerging Trends in the Functionalization of Halogenated Pyrazole Derivatives

The functionalization of halogenated pyrazole derivatives is a rapidly evolving area of research, with several key trends emerging:

Advanced Catalysis: The use of sophisticated catalytic systems, including palladium, copper, and nickel catalysts, is enabling a broader range of cross-coupling reactions with higher efficiency and selectivity. numberanalytics.com This allows for the precise installation of various functional groups at the halogenated position.

Photoredox Catalysis: Light-mediated photoredox catalysis is emerging as a powerful tool for the functionalization of heterocyclic compounds, offering mild reaction conditions and unique reactivity patterns that are often complementary to traditional thermal methods.

Electrochemical Synthesis: Electrocatalytic methods for the synthesis and functionalization of halopyrazoles are gaining traction as a green and efficient alternative to traditional chemical oxidant-based methods. rsc.orgrsc.org

Late-Stage Functionalization: A major focus is on the development of methods for the late-stage functionalization of complex molecules containing a halogenated pyrazole core. This allows for the rapid generation of analogues for structure-activity relationship studies in drug discovery and materials science.

Flow Chemistry: The application of flow chemistry techniques to the synthesis and functionalization of halogenated pyrazoles offers advantages in terms of safety, scalability, and reaction optimization.

These emerging trends are poised to significantly expand the synthetic toolbox available to chemists working with halogenated pyrazoles, enabling the creation of novel molecules with tailored properties for a wide range of applications.

Q & A

Basic Question: What are the standard synthetic routes for preparing 4-bromo-3,5-dimethyl-1-trityl-1H-pyrazole, and how can reaction conditions be optimized?

Answer:

A common approach involves sequential functionalization of a pyrazole core. For brominated pyrazoles, bromination is typically performed using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or dichloromethane under controlled temperatures (0–25°C) . The trityl (triphenylmethyl) group is introduced via nucleophilic substitution, where the pyrazole nitrogen reacts with trityl chloride in the presence of a base such as triethylamine or pyridine. Optimization includes:

- Reflux duration : Extended reaction times (e.g., 18–24 hours) improve yield for tritylation .

- Solvent choice : Anhydrous conditions (e.g., DMSO or THF) minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

Basic Question: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., ~1.68 minutes under QC-SMD-TFA05 conditions) confirm purity (>98%) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : The molecular ion peak [M+H]+ at m/z 685 aligns with the expected molecular weight .

- Nuclear Magnetic Resonance (NMR) : Key signals include:

- ¹H NMR : Singlet for trityl protons (δ 7.2–7.4 ppm), absence of NH protons due to trityl protection.

- ¹³C NMR : Distinct signals for bromine-bearing carbons (~95 ppm) and trityl carbons (~140 ppm) .

Advanced Question: What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how are data processed?

Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD using a Rigaku Saturn724+ CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) provides atomic-resolution data.

- Hydrogen Placement : Inferred from Fourier difference maps and geometrically constrained riding models .

Advanced Question: How does the trityl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The trityl group acts as a steric shield, directing reactivity to the bromine site. For Suzuki-Miyaura couplings:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol (3:1) at 80°C enables coupling with aryl boronic acids .

- Kinetic Studies : Reaction progress monitored via TLC (silica gel, UV visualization) shows complete bromine substitution within 12 hours .

- Byproduct Analysis : Unreacted trityl groups remain intact, confirmed by LCMS ([M+H]+ = 685) .

Advanced Question: What computational methods predict the compound’s electronic properties and ligand-binding potential?

Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating electrophilic reactivity at the bromine site .

- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases). The trityl group occupies hydrophobic pockets, while the pyrazole core forms hydrogen bonds .

- Solvent Effects : COSMO-RS models predict solubility trends in DMSO > THF > water, aligning with experimental observations .

Advanced Question: How do substituent variations (e.g., methyl vs. trifluoromethyl groups) affect the compound’s stability and bioactivity?

Answer:

- Thermogravimetric Analysis (TGA) : Methyl groups enhance thermal stability (decomposition >200°C) compared to trifluoromethyl analogs (~150°C) .

- Biological Assays : Methyl derivatives show higher IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) due to reduced electron-withdrawing effects .

- Metabolic Stability : Microsomal studies (rat liver S9 fractions) indicate slower degradation of methyl-substituted compounds (t₁/₂ = 120 min vs. 60 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.